4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)11-3-1-2-4-12(11)18-13(20)9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHQVOUOJFCYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
Key Findings :
-
Catalytic hydrogenation preserves the trifluoromethyl group and benzamide structure.
-
Sodium dithionite selectively reduces the nitro group without affecting the amide bond .
Nucleophilic Substitution
The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring for electrophilic substitution:
Mechanistic Insight :
-
Nitro and trifluoromethyl groups direct incoming electrophiles to the meta and para positions relative to themselves .
Oxidation Reactions
The benzamide moiety undergoes oxidation under strong acidic or basic conditions:
Notable Observations :
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Applications :
Radical Reactions
The trifluoromethyl group participates in radical-mediated processes:
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Photochemical bromination | NBS, AIBN, CCl₄, UV light, 12 hrs | 4-Nitro-N-[2-(trifluoromethyl)phenyl]-3-bromobenzamide | 48% |
Mechanism :
Scientific Research Applications
Medicinal Chemistry Applications
-
Histone Deacetylase Inhibition:
- Compounds similar to 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide have been identified as potential histone deacetylase inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression related to cell differentiation and proliferation . The inhibition of histone deacetylases can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes.
-
Anticancer Activity:
- Research indicates that derivatives of this compound exhibit significant anticancer properties. They have shown effectiveness against various cancer cell lines, including solid tumors and hematological malignancies. The mechanism involves the modulation of epigenetic markers that regulate cell cycle and apoptosis .
- Pharmacological Studies:
Material Science Applications
- Synthesis of Functional Materials:
- Optical Waveguide Materials:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent anti-proliferative effects on human leukemia cells. The compound was shown to induce apoptosis through the activation of intrinsic pathways, thus validating its potential as an anticancer agent .
Case Study 2: Material Properties
Another research project focused on the use of this compound in synthesizing advanced materials for electronic applications. The study reported enhanced charge mobility and stability when incorporated into polymer matrices, suggesting significant improvements in device performance metrics .
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and specificity. For example, the compound may act as an agonist or antagonist of certain ion channels or receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The trifluoromethyl and nitro groups’ positions significantly impact physicochemical and biological properties. Key analogues include:
Key Observations :
- Positional Isomerism : The ortho-CF₃ group in the target compound may sterically hinder hydrogen bonding compared to meta-CF₃ derivatives, affecting crystal packing .
Crystallographic and Supramolecular Features
Crystal structure analyses (CSD database) reveal:
- N-[2-(Trifluoromethyl)phenyl]benzamide derivatives (e.g., JOZFUB, LASHOE) adopt P4₃ or P4₁ space groups, with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
- Halogen Substituents : 3-Bromo and 3-iodo analogs exhibit shorter halogen···π interactions compared to the nitro group, influencing packing density and solubility .
Biological Activity
4-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure, characterized by a nitro group and a trifluoromethyl moiety attached to a benzamide framework, suggests significant interactions with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both electron-withdrawing groups (the nitro and trifluoromethyl groups) enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₃N₂O₂ |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing nitro groups often exhibit efficacy against pathogens like Trypanosoma brucei, which causes African sleeping sickness. The mechanism typically involves the disruption of cellular processes in bacteria and protozoa .
- Anti-inflammatory Effects : The nitro group is also associated with anti-inflammatory properties. Studies have shown that benzamide derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of compounds related to this compound:
- Antibacterial Efficacy : A study evaluating pyrrole benzamide derivatives found that similar compounds exhibited minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
- Anticancer Potential : Research indicates that trifluoromethyl-substituted compounds can enhance the potency of anticancer agents. For example, modifications in the structure of benzamides have led to increased antiproliferative activity against various cancer cell lines .
- Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group significantly influences the biological activity of related compounds. SAR studies have shown that this group can enhance binding affinity to target proteins, thereby increasing therapeutic efficacy .
Comparative Analysis
The following table summarizes the biological activities of various benzamide derivatives compared to this compound:
| Compound | Biological Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Not specified |
| N-(pyridin-4-yl)benzamide | Antibacterial | 3.125 |
| N-(2-fluoro-5-(trifluoromethyl)phenyl)benzamide | Anticancer | Not specified |
| 3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide | Anti-inflammatory | Not specified |
Q & A
Q. What are the optimal synthetic routes for 4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, considering functional group compatibility?
- Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with 2-(trifluoromethyl)aniline in anhydrous conditions (e.g., dichloromethane or THF) under nitrogen atmosphere. Key steps include:
- Activation : Use of a base (e.g., triethylamine) to deprotonate the amine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
- Functional Group Considerations : The nitro group’s electron-withdrawing nature may necessitate controlled reaction temperatures to avoid side reactions like premature reduction .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
- NMR : ¹H NMR (δ 8.0–8.5 ppm for aromatic protons near nitro; δ 7.5–7.8 ppm for trifluoromethyl-substituted phenyl) and ¹³C NMR (carbonyl at ~165 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How do the chloro and trifluoromethyl groups influence the compound’s reactivity and stability?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability via steric and electronic effects (strong electron-withdrawing nature).
- Nitro Group : Increases electrophilicity, making the compound prone to reduction (e.g., to amines) under catalytic hydrogenation (H₂/Pd-C) or with reducing agents (NaBH₄/LiAlH₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate using standardized protocols (e.g., MIC assays for antimicrobial activity) and control for solvent effects (DMSO vs. aqueous buffers).
- Structural Analog Comparison : Compare activity with derivatives lacking the nitro or trifluoromethyl groups to isolate functional group contributions .
Q. How to design a crystallographic study for this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).
- Structure Solution : SHELXD for phase problem resolution via direct methods.
- Refinement : SHELXL for iterative model adjustment (R-factor < 0.05). Validate geometry with CCDC databases .
Q. What mechanistic insights govern the reduction of the nitro group in this compound?
- Methodological Answer :
- Catalytic Hydrogenation : H₂/Pd-C in ethanol yields the corresponding amine. Monitor reaction progress via TLC.
- Chemoselectivity : The trifluoromethyl group stabilizes intermediates, reducing side reactions. Characterize products via HPLC-MS to confirm amine formation .
Q. How to conduct structure-activity relationship (SAR) studies for receptor binding?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinase enzymes).
- In Vitro Testing : Compare IC₅₀ values of derivatives with modified substituents (e.g., replacing nitro with cyano) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Correlate stability with crystallinity data from XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
